

An In-Depth Technical Guide to the Autophosphorylation of p60c-Src

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the autophosphorylation process of the proto-oncogenic tyrosine kinase p60c-Src (c-Src). A pivotal mechanism in cellular signaling, c-Src activity is intricately regulated by phosphorylation, influencing a myriad of cellular processes including growth, differentiation, and motility. Dysregulation of c-Src is frequently implicated in cancer progression, making it a critical target for therapeutic intervention. This document details the molecular mechanisms, key phosphorylation sites, regulatory domains, and the experimental methodologies used to investigate this fundamental biological process.

The Core Mechanism of p60c-Src Autophosphorylation

The catalytic activity of p60c-Src is governed by a dynamic interplay between its structural domains and the phosphorylation state of two key tyrosine residues: Tyrosine 416 (Tyr416) in the activation loop of the kinase domain and Tyrosine 527 (Tyr527) in the C-terminal tail.^{[1][2][3]} In its inactive state, c-Src adopts a "closed" conformation. This is maintained by the intramolecular interaction of the phosphorylated Tyr527 (pTyr527) with the Src Homology 2 (SH2) domain.^{[2][4]} This interaction, along with the binding of the SH2-kinase linker to the Src Homology 3 (SH3) domain, effectively locks the kinase in a repressed state.^[4]

Activation of c-Src is a multi-step process initiated by the dephosphorylation of Tyr527, often by protein tyrosine phosphatases.[3] This event disrupts the intramolecular inhibition, leading to an "open" and partially active conformation. Full catalytic activity is then achieved through intermolecular autophosphorylation at Tyr416 within the activation loop.[5][6] This trans-autophosphorylation event stabilizes the active conformation of the kinase domain, allowing for efficient substrate binding and phosphorylation.[2][4]

The autophosphorylation of c-Src is predominantly an intermolecular process, where one c-Src molecule phosphorylates another.[5][6] This is in contrast to an intramolecular event where a kinase would phosphorylate itself within the same molecule. Studies have shown that prohibiting intramolecular phosphorylation has minimal impact on the rate and extent of the reaction.[5]

Quantitative Analysis of p60c-Src Autophosphorylation and Kinase Activity

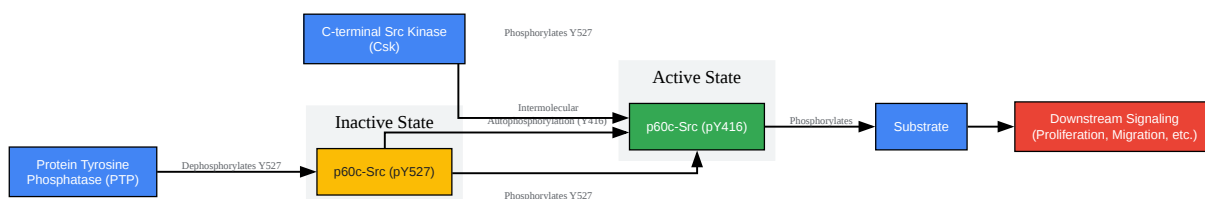
The autophosphorylation of p60c-Src at Tyr416 significantly enhances its kinase activity. This activation is quantifiable through kinetic studies that measure the catalytic efficiency of the enzyme.

Parameter	Condition	Value	Reference
k _{cat}	c-Src phosphorylated on Tyr416 (FLP)	3.7-fold higher than Y416F mutant	[4]
K _m for ATP	c-Src Y416F mutant	17.0 μM	[4]
K _m for ATP	c-Src phosphorylated on Tyr416 (FLP)	9.8 μM	[4]
Catalytic Efficiency (k _{cat} /K _m)	c-Src phosphorylated on Tyr416 (FLP)	6.4-fold increase compared to Y416F mutant	[4]
K _m for protein substrate (poly(E4Y))	Low K _m form of pp60c-src	0.029 mg/ml	[7]
K _m for protein substrate (poly(E4Y))	High K _m form of pp60c-src	1.6 mg/ml	[7]

Table 1: Kinetic Parameters of p60c-Src Kinase Activity. This table summarizes the key kinetic parameters that illustrate the increase in catalytic efficiency of c-Src upon autophosphorylation at Tyr416.

Signaling Pathways and Regulatory Interactions

The regulation of p60c-Src autophosphorylation is a central node in numerous signaling pathways. Its activity is controlled by a network of kinases, phosphatases, and interacting proteins.



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Figure 1: p60c-Src Activation and Inactivation Cycle. This diagram illustrates the key phosphorylation and dephosphorylation events that regulate the transition of p60c-Src between its inactive and active states.

Experimental Protocols

In Vitro Kinase Assay for p60c-Src Autophosphorylation

This protocol allows for the measurement of c-Src autophosphorylation in a controlled in vitro environment.

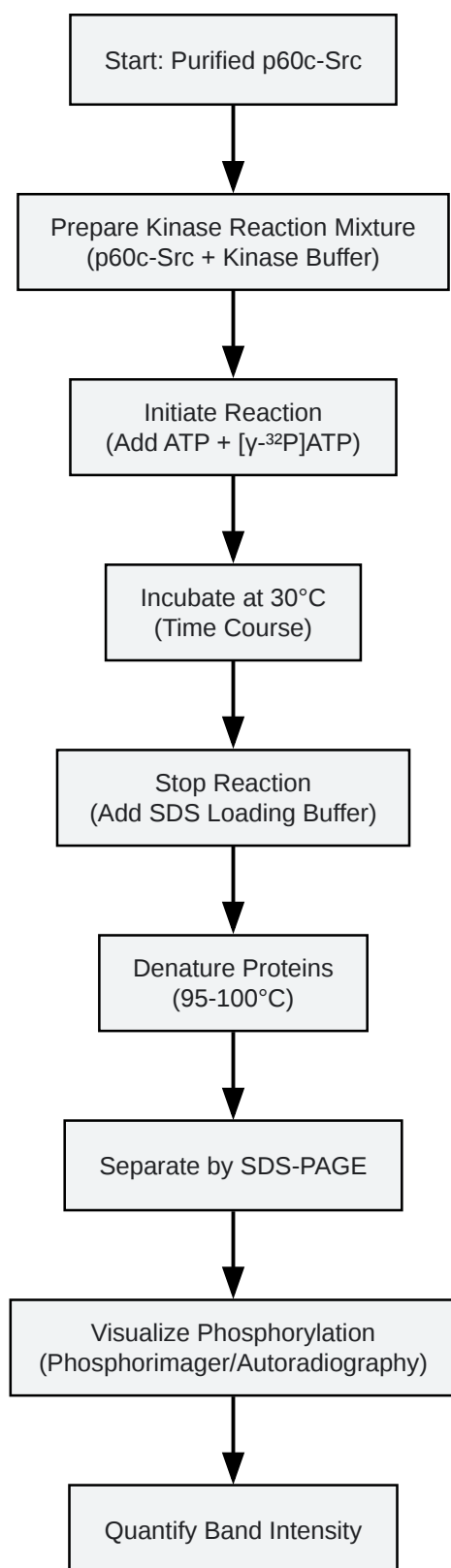
Materials:

- Purified recombinant p60c-Src enzyme

- Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 2 mM EGTA, 0.25 mM sodium orthovanadate)
- [γ -³²P]ATP
- ATP solution
- SDS-PAGE loading buffer
- SDS-PAGE gels
- Phosphorimager or autoradiography film

Procedure:

- Prepare the kinase reaction mixture by combining the purified p60c-Src enzyme with the kinase reaction buffer.
- Initiate the autophosphorylation reaction by adding a mixture of cold ATP and [γ -³²P]ATP to the reaction mixture.
- Incubate the reaction at 30°C for various time points (e.g., 0, 5, 10, 20, 30 minutes).
- Stop the reaction at each time point by adding SDS-PAGE loading buffer.
- Boil the samples at 95-100°C for 5 minutes.
- Separate the proteins by SDS-PAGE.
- Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled, autophosphorylated p60c-Src.
- Quantify the band intensity to determine the rate and extent of autophosphorylation.



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Figure 2: In Vitro Kinase Assay Workflow. This flowchart outlines the key steps involved in performing an in vitro kinase assay to measure p60c-Src autophosphorylation.

Western Blot Analysis of p60c-Src Phosphorylation

This protocol is used to detect the phosphorylation status of c-Src at specific tyrosine residues (Tyr416 and Tyr527) in cell lysates.

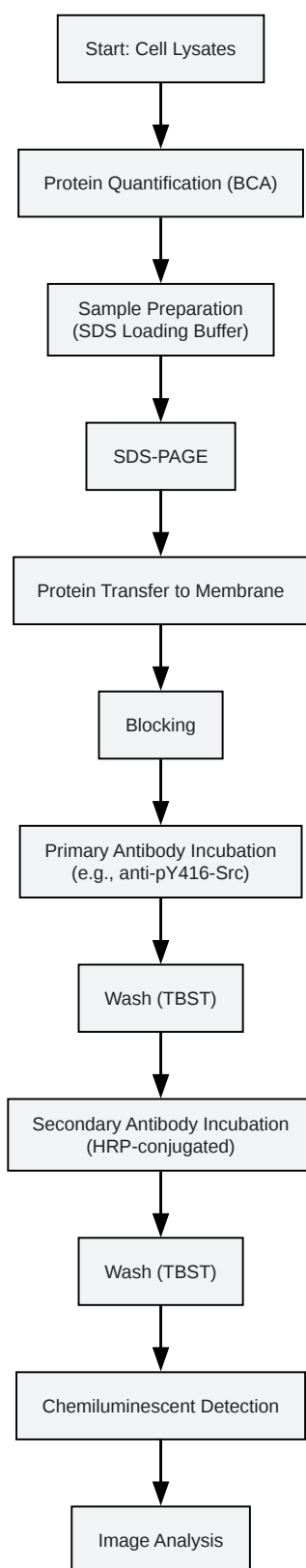
Materials:

- Cell lysates
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE loading buffer
- SDS-PAGE gels
- PVDF or nitrocellulose membranes
- Transfer buffer
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies: anti-phospho-Src (Tyr416), anti-phospho-Src (Tyr527), and anti-total-Src
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- Lyse cells in lysis buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a BCA assay.

- Normalize protein concentrations and prepare samples with SDS-PAGE loading buffer.
- Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody (e.g., anti-phospho-Src Tyr416) overnight at 4°C.
- Wash the membrane with TBST.
- Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane with TBST.
- Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
- To analyze total Src levels, the membrane can be stripped and re-probed with an anti-total-Src antibody.



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Figure 3: Western Blot Workflow. This diagram details the sequential steps for analyzing the phosphorylation state of p60c-Src in cellular extracts.

Mass Spectrometry for Phosphorylation Site Analysis

Mass spectrometry is a powerful tool for identifying and quantifying phosphorylation sites on p60c-Src.

General Workflow:

- **Protein Purification/Immunoprecipitation:** Isolate p60c-Src from cell lysates, often through immunoprecipitation using a specific antibody.
- **Proteolytic Digestion:** Digest the purified p60c-Src into smaller peptides using a protease such as trypsin.
- **Phosphopeptide Enrichment (Optional but Recommended):** Enrich for phosphorylated peptides using techniques like Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO₂) chromatography.
- **LC-MS/MS Analysis:** Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS). The first mass spectrometer (MS1) measures the mass-to-charge ratio of the intact peptides. Selected peptides are then fragmented, and the second mass spectrometer (MS2) measures the mass-to-charge ratio of the fragment ions.
- **Data Analysis:** Use specialized software to search the MS/MS spectra against a protein sequence database to identify the peptides and pinpoint the exact location of the phosphate group. Quantitative proteomics techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), can be used to compare phosphorylation levels across different conditions.[8]

Co-Immunoprecipitation (Co-IP) to Identify Interacting Proteins

Co-IP is used to identify proteins that interact with p60c-Src in its various phosphorylation states.

Procedure:

- Lyse cells under non-denaturing conditions to preserve protein-protein interactions.
- Incubate the cell lysate with an antibody specific to p60c-Src.
- Add protein A/G beads to the lysate to capture the antibody-protein complexes.
- Wash the beads to remove non-specifically bound proteins.
- Elute the protein complexes from the beads.
- Analyze the eluted proteins by Western blotting with antibodies against suspected interacting partners or by mass spectrometry for unbiased identification of novel interactors.

Conclusion

The autophosphorylation of p60c-Src is a tightly regulated and critical event in cellular signaling. Understanding the intricacies of this process, from its molecular mechanism to its quantitative parameters, is essential for researchers in both basic science and drug development. The experimental protocols outlined in this guide provide a robust framework for investigating the phosphorylation-dependent regulation of c-Src and its role in health and disease. Further research into the precise kinetics and stoichiometry of c-Src autophosphorylation will continue to illuminate its complex role in cellular function and provide new avenues for therapeutic intervention.

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References

- 1. Altered sites of tyrosine phosphorylation in pp60c-src associated with polyomavirus middle tumor antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tyrosine 416 Is Phosphorylated in the Closed, Repressed Conformation of c-Src | PLOS One [journals.plos.org]
- 3. Phosphorylation of tyrosine in the carboxyl-terminal tryptic peptide of pp60c-src - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Autophosphorylation activates c-Src kinase through global structural rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential positive and negative autoregulation of p60c-src by intermolecular autophosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potential positive and negative autoregulation of p60c-src by intermolecular autophosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evidence for kinetically distinct forms of pp60c-src with different Km values for their protein substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
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